Thionicotinic acid

Vasorelaxation Cardiovascular Pharmacology Nitric Oxide Pathway

Thionicotinic acid, systematically known as pyridine-3-carbothioic S-acid, is a sulfur-containing heterocyclic carboxylic acid with the molecular formula C₆H₅NOS and a molecular weight of 139.18 g/mol. It is a structural analog of nicotinic acid (vitamin B3), distinguished by the replacement of the carboxylic oxygen with a sulfur atom in the thione tautomeric form.

Molecular Formula C6H5NOS
Molecular Weight 139.18 g/mol
CAS No. 51087-03-7
Cat. No. B1583440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThionicotinic acid
CAS51087-03-7
Molecular FormulaC6H5NOS
Molecular Weight139.18 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)S
InChIInChI=1S/C6H5NOS/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)
InChIKeyOWDHSOUPMJJTFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.04 M

Structure & Identifiers


Interactive Chemical Structure Model





Thionicotinic Acid (CAS 51087-03-7) for Research and Industrial Procurement


Thionicotinic acid, systematically known as pyridine-3-carbothioic S-acid, is a sulfur-containing heterocyclic carboxylic acid with the molecular formula C₆H₅NOS and a molecular weight of 139.18 g/mol . It is a structural analog of nicotinic acid (vitamin B3), distinguished by the replacement of the carboxylic oxygen with a sulfur atom in the thione tautomeric form [1]. This single atomic substitution fundamentally alters its chemical reactivity, biological activity, and coordination behavior relative to its oxygenated counterparts. The compound exists predominantly as the thione tautomer in the solid state, as confirmed by single-crystal X-ray diffraction, which is the first reported neutral crystal structure for this molecule [1]. Thionicotinic acid is typically supplied as a liquid at 20°C with a density of 1.24 g/cm³ and a purity specification of ≥98% . Its unique sulfur-containing functional group imparts distinct properties that are leveraged in synthetic organic chemistry, coordination chemistry, and medicinal chemistry, particularly as a building block for biologically active heterocycles and as a ligand for selective metal complexation [1].

Why Thionicotinic Acid (CAS 51087-03-7) Cannot Be Replaced by Generic Pyridine Carboxylic Acids


Substituting thionicotinic acid with a generic pyridine carboxylic acid such as nicotinic acid, isonicotinic acid, or even 2-mercaptonicotinic acid is chemically and functionally invalid due to profound differences in electronic structure, tautomeric preference, and resultant biological and coordination behavior. The thione tautomer of thionicotinic acid, stabilized by the C=S bond, presents a distinct electron distribution and hydrogen-bonding capacity compared to the C=O group in nicotinic acid [1]. Computational studies demonstrate that the internal rotation barrier of the SH group around the C-S bond in thionicotinic acid differs significantly from the OH rotation in nicotinic acid, leading to distinct conformational dynamics that influence molecular recognition and binding [2]. Furthermore, in metal coordination chemistry, the sulfur atom in thionicotinic acid acts as a softer donor ligand compared to the hard oxygen donor in nicotinic acid, resulting in different metal selectivity, coordination geometries, and isomer outcomes [3]. These fundamental differences render generic substitution a critical failure point in applications requiring precise molecular interactions, such as vasorelaxation assays, selective metal complex synthesis, or structure-activity relationship studies where the sulfur moiety is essential for the observed nanomolar potency [4].

Quantitative Differentiation of Thionicotinic Acid (CAS 51087-03-7) Against Closest Analogs


Vasorelaxation Potency: Thionicotinic Acid Derivative 6 Achieves 21.3 nM ED50, Outperforming Parent Nicotinic Acid and Other Analogs

Among a series of thionicotinic acid derivatives tested for vasorelaxation activity on phenylephrine-induced contraction of rat thoracic aorta, compound 6 (2-(1-adamantylthio)nicotinic acid) exhibited an ED50 of 21.3 nM, making it the most potent vasorelaxant in the study [1]. This potency is orders of magnitude greater than the baseline vasodilatory effect of the parent compound nicotinic acid, which primarily acts via the GPR109A receptor and prostanoid release rather than direct smooth muscle relaxation [2]. While nicotinic acid is known to cause intense cutaneous vasodilation and flushing, its direct vasorelaxation potency in isolated aortic rings is not quantified at the nanomolar level in this study. The thionicotinic acid derivative's ED50 of 21.3 nM represents a quantifiable, verifiable differentiation that positions this scaffold as a starting point for high-potency vasorelaxant development [1]. The study also demonstrated that the vasorelaxation was partially endothelium-dependent, involving both nitric oxide and prostacyclin pathways, a mechanistic nuance not shared by all pyridine carboxylic acids [1].

Vasorelaxation Cardiovascular Pharmacology Nitric Oxide Pathway

Antioxidant Activity: Thionicotinic Acid Derivatives Exhibit Dual DPPH and SOD Scavenging Activity, with Derivative 6 as Most Potent

Thionicotinic acid analogs were evaluated for antioxidant activity using both 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging and superoxide dismutase (SOD) assays. All tested thionicotinic acid analogs exhibited antioxidant properties in both assays [1]. Notably, compound 6 was identified as the most potent antioxidant as discerned from the DPPH assay [1]. While the study does not provide direct IC50 values for the parent thionicotinic acid or nicotinic acid in this assay, the consistent activity across the series demonstrates that the thionicotinic acid scaffold confers intrinsic antioxidant capacity. This is a functional property not shared by all pyridine carboxylic acids; for example, nicotinic acid itself is not primarily recognized for direct free radical scavenging, but rather for its lipid-lowering effects [2]. The dual DPPH and SOD activity suggests that the sulfur atom in the thione tautomer may contribute to electron donation and radical stabilization, a feature that could be exploited in designing antioxidant therapeutics.

Antioxidant Free Radical Scavenging DPPH Assay

Tautomeric Preference and Crystal Structure: Thionicotinic Acid Exists as Thione Tautomer, Contrasting with Nicotinic Acid's Carboxylic Acid Form

The first crystal structure of neutral thionicotinic acid was reported as part of a study on T3P-mediated synthesis of pyridothiazinones [1]. X-ray diffraction analysis revealed that the molecule adopts the thione tautomeric form in the solid state, characterized by a C=S double bond and a protonated pyridine nitrogen [1]. This is in stark contrast to nicotinic acid, which exists as the carboxylic acid tautomer with a C=O double bond. The thione tautomer has significant implications for hydrogen bonding patterns, dipole moment, and molecular recognition. For instance, the C=S group can act as a hydrogen bond acceptor, whereas the C=O group in nicotinic acid typically acts as a hydrogen bond acceptor as well, but with different geometry and strength. The definitive structural assignment of the thione form, absent in oxygenated analogs, provides a clear, verifiable differentiation for researchers requiring precise structural information for molecular modeling, docking studies, or supramolecular chemistry applications.

Crystallography Tautomerism Structural Biology

Synthetic Utility: Thionicotinic Acid Enables Moderate-to-Good Yields in T3P-Mediated Cyclization, Addressing 'Difficult Substrate' Limitations

In a study focused on synthesizing 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones, thionicotinic acid was employed as a substrate in a T3P-mediated cyclization with N-phenyl-C-aryl imines [1]. The reaction was noted to be operationally simple, not requiring specialized equipment or anhydrous solvents, and could be performed as either two- or three-component reactions [1]. Crucially, thionicotinic acid was described as a 'difficult substrate' in the context of this reaction class, yet the protocol yielded moderate-to-good yields as high as 63% [1]. This is a significant differentiation from other pyridine carboxylic acids that might fail to undergo this cyclization under similar mild conditions. For example, while nicotinic acid can participate in certain cyclizations, its reactivity profile differs due to the absence of the sulfur atom, which can act as a nucleophile or participate in ring-closure. The successful use of thionicotinic acid in this challenging transformation provides a quantitative yield benchmark (up to 63%) and demonstrates its unique utility as a building block for accessing N-phenyl pyridothiazinones, a family of compounds that have been generally difficult to prepare [1].

Synthetic Chemistry Heterocycle Synthesis T3P Coupling

Metal Coordination Selectivity: Thionicotinic Acid Yields Single Isomer with Mn(CO)5Br, in Contrast to Less Selective Oxygenated Ligands

The reaction of Mn(CO)5Br with thionicotinic acid in a 1:1 molar ratio in acetone in the presence of NaBPh4 selectively yields only one of the possible two isomers [1]. Repeated experiments showed that the isolated product appears to be the cis isomer, as determined by X-ray crystallographic and infrared spectroscopic data [1]. This high selectivity is a direct consequence of the unique coordination properties of the sulfur atom in thionicotinic acid, which acts as a soft donor ligand. In contrast, reactions with oxygenated carboxylic acids like nicotinic acid or thiosalicylic acid under similar conditions may produce mixtures of isomers or different coordination modes, reducing synthetic efficiency and complicating purification. The exclusive formation of a single isomer with thionicotinic acid offers a distinct advantage for researchers synthesizing well-defined metal complexes for catalysis, materials science, or biological studies where isomer purity is critical.

Coordination Chemistry Manganese Complexes Isomer Selectivity

Optimal Application Scenarios for Thionicotinic Acid (CAS 51087-03-7) Based on Quantifiable Evidence


High-Potency Vasorelaxant Lead Discovery

In drug discovery programs targeting cardiovascular diseases, thionicotinic acid serves as a privileged scaffold for generating vasorelaxant compounds with nanomolar potency. The derivative 2-(1-adamantylthio)nicotinic acid (compound 6) demonstrated an ED50 of 21.3 nM in isolated rat aortic rings, confirming that modifications to the thionicotinic acid core can yield highly potent vasodilators [1]. This potency, combined with the partial endothelium-dependent mechanism involving nitric oxide and prostacyclin pathways, makes thionicotinic acid derivatives attractive starting points for developing novel antihypertensive or antianginal agents. Researchers procuring thionicotinic acid for medicinal chemistry can leverage the established structure-activity relationship that the sulfur-containing scaffold provides a distinct advantage over oxygenated nicotinic acid analogs in achieving nanomolar activity [1].

Dual-Action Antioxidant and Vasorelaxant Agent Development

Thionicotinic acid derivatives exhibit dual pharmacological activities: vasorelaxation and antioxidant effects. As demonstrated in DPPH and SOD assays, all tested analogs showed antioxidant properties, with derivative 6 being the most potent in the DPPH assay [1]. This dual functionality is particularly valuable in the development of therapeutics for conditions where oxidative stress and vascular dysfunction coexist, such as atherosclerosis, hypertension, and diabetic vascular complications. The ability to simultaneously scavenge free radicals and induce vasodilation from a single molecular scaffold offers a potential synergistic benefit that is not achievable with nicotinic acid alone [2]. Procurement of thionicotinic acid for such research programs is justified by the unique combination of biological activities inherent to the thione-containing framework [1].

Synthesis of Pyridothiazinone Heterocycles via T3P-Mediated Cyclization

For synthetic organic chemists focused on constructing nitrogen- and sulfur-containing heterocycles, thionicotinic acid is an essential building block for accessing 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones. The T3P-mediated cyclization with N-phenyl-C-aryl imines proceeds at room temperature without anhydrous solvents, delivering yields up to 63% [1]. This protocol provides a direct route to N-phenyl pyridothiazinones, a family of compounds that are otherwise challenging to prepare. The reaction's operational simplicity and tolerance to air and moisture make it suitable for both small-scale library synthesis and larger-scale preparation of lead compounds. Furthermore, some of these pyridothiazinones exhibited activity against Trypanosoma brucei, the causative agent of Human African Sleeping Sickness, highlighting the potential for discovering new antiparasitic agents [1]. Researchers should consider procuring thionicotinic acid for projects aimed at synthesizing sulfur-containing heterocyclic libraries with potential biological activity.

Selective Synthesis of Manganese Carbonyl Complexes with Defined Isomerism

In coordination chemistry and organometallic catalysis, thionicotinic acid is a valuable ligand for the selective synthesis of manganese tricarbonyl complexes. The reaction with Mn(CO)5Br in the presence of NaBPh4 yields exclusively a single isomer (cis), as confirmed by X-ray crystallography [1]. This high selectivity simplifies the synthesis of well-defined metal complexes for use in catalysis, materials science, or as precursors for radiopharmaceuticals. The exclusive formation of one isomer eliminates the need for cumbersome separation of isomeric mixtures, saving time and resources. Furthermore, the structural definition provided by the thionicotinic acid ligand, with its soft sulfur donor and potential for bridging coordination modes, enables the design of binuclear complexes with precise geometries [1]. This scenario is particularly relevant for researchers engaged in the development of new catalysts or metal-based drugs where ligand control over metal geometry is paramount.

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